1,5-Dichloro-2-iodo-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJEXGGZOEAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384200 | |
| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-97-1 | |
| Record name | 1,5-Dichloro-2-iodo-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving 1,5 Dichloro 2 Iodo 3 Methylbenzene
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic Aromatic Substitution (EAS) on the 1,5-dichloro-2-iodo-3-methylbenzene ring involves the replacement of a hydrogen atom with an electrophile. The position of substitution is determined by the cumulative directing effects of the existing substituents.
The benzene (B151609) ring has two available positions for substitution: C4 and C6. To predict the outcome, the directing effects of each substituent must be considered:
Methyl group (at C3): Activating and ortho-, para-directing. It directs incoming electrophiles to positions C2, C4, and C6.
Chloro groups (at C1 and C5): Deactivating yet ortho-, para-directing. The C1-chloro group directs to C2 and C6; the C5-chloro group directs to C4 and C6.
Iodo group (at C2): The most deactivating halogen and ortho-, para-directing. It directs to C1 and C3.
Considering the available C4 and C6 positions:
Position C4 is para to the C1-chloro group, ortho to the C5-chloro group, and ortho to the C3-methyl group.
Position C6 is ortho to the C1-chloro group, para to the C5-chloro group, and para to the C3-methyl group.
Both positions are activated by the methyl group and directed to by the chloro groups. However, steric hindrance from the bulky iodine atom at C2 will likely disfavor substitution at the adjacent C6 position. Therefore, electrophilic attack is most likely to occur at the C4 position. The reaction proceeds via a standard two-step mechanism involving the formation of a positively charged benzenonium intermediate (also known as a sigma complex), which is stabilized by resonance. msu.edulibretexts.org The subsequent loss of a proton from the C4 position restores the aromaticity of the ring, yielding the final product. msu.edu
Detailed Analysis of Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (NAS) on this compound is less straightforward and is highly dependent on reaction conditions. Two primary mechanisms are considered: the addition-elimination (SNAr) pathway and the elimination-addition (benzyne) pathway. youtube.comyoutube.com
The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comdiva-portal.org Since this compound lacks such strong activating groups, the SNAr pathway is considered unlikely under typical conditions.
The elimination-addition (benzyne) mechanism is more plausible, particularly in the presence of a very strong base like sodium amide (NaNH₂). youtube.comyoutube.com This mechanism involves two steps:
Elimination: The strong base abstracts a proton from a carbon atom adjacent to a halogen, followed by the elimination of the halide ion to form a highly reactive benzyne (B1209423) intermediate. For this compound, proton abstraction could occur at C4 or C6. Given the greater acidity of the proton at C6 (flanked by two chloro groups), the formation of 4,6-dichloro-3-methylbenzyne is a probable pathway.
Addition: The nucleophile then attacks one of the two carbons of the benzyne triple bond. This is followed by protonation to yield a mixture of regioisomeric products. youtube.com
Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. organic-chemistry.orgthieme-connect.de These reactions offer a powerful method for forming new carbon-carbon bonds at the site of a halogen.
A key aspect of these reactions is chemoselectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl. Consequently, reactions with this compound will occur selectively at the more reactive carbon-iodine bond, leaving the two carbon-chlorine bonds intact.
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction begins with oxidative addition and concludes with reductive elimination. acs.orglibretexts.org
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, breaking the carbon-iodine bond and inserting the palladium atom. This increases the oxidation state of the metal from Pd(0) to Pd(II) and forms a new organopalladium complex. libretexts.org For this compound, this step is highly selective for the C-I bond.
Pd(0)L₂ + C₇H₅Cl₂I → (C₇H₅Cl₂)Pd(II)(I)L₂
Reductive Elimination: This is the final step of the cycle, where the two organic groups coupled to the palladium center bond to each other and are expelled from the metal's coordination sphere. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgosti.gov The ligands must typically be cis to one another for this step to occur. libretexts.org
Transmetalation is a crucial step that occurs between oxidative addition and reductive elimination in coupling reactions like the Suzuki-Miyaura or Stille reactions. In this step, an organic group is transferred from a main-group organometallic compound (e.g., organoboron or organotin) to the palladium(II) center, displacing the halide.
In a Suzuki-Miyaura coupling , an organoboron reagent (R-B(OR)₂) reacts with the (C₇H₅Cl₂)Pd(II)(I)L₂ complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the 'R' group to the palladium atom to form a new (C₇H₅Cl₂)Pd(II)(R)L₂ intermediate. This intermediate then proceeds to reductive elimination to form the cross-coupled product, C₇H₅Cl₂-R.
Interactive Data Table: Predicted Reactivity
The following table provides a qualitative prediction of the reactivity of this compound in various reaction types based on established chemical principles. "Likely" indicates the reaction is expected to proceed efficiently under appropriate conditions, while "Unlikely" suggests the reaction is not favored.
| Reaction Type | Leaving Group | Key Intermediate | Predicted Outcome |
| Electrophilic Substitution | H | Benzenonium Ion | Likely at C4 |
| Nucleophilic Substitution (SNAr) | Cl or I | Meisenheimer Complex | Unlikely |
| Nucleophilic Substitution (Benzyne) | Cl or I | Benzyne | Likely with strong base |
| Pd-Catalyzed Cross-Coupling | I | Organo-Pd(II) Complex | Highly Likely |
| Pd-Catalyzed Cross-Coupling | Cl | Organo-Pd(II) Complex | Unlikely under std. conditions |
Radical Reaction Pathways and Single-Electron Transfer Events
Aryl iodides are susceptible to radical reactions due to the relatively weak C-I bond. The formation of the 1,5-dichloro-3-methylphenyl radical can be initiated through several pathways, including photolysis or single-electron transfer (SET) from a suitable reductant. Once formed, this highly reactive aryl radical can participate in a variety of transformations, such as hydrogen atom abstraction or addition to an unsaturated system.
Kinetics and Thermodynamic Profiling of Reactions
While specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely published, general principles allow for a qualitative analysis.
Kinetics: The rates of the reactions discussed are governed by the energy of the transition state in the rate-determining step.
In metal-catalyzed cross-coupling , the oxidative addition to the C-I bond is typically fast due to the bond's low dissociation energy compared to C-Br or C-Cl bonds. This step is generally rate-determining for less reactive aryl halides but may not be for an aryl iodide.
In electrophilic aromatic substitution , the rate is influenced by the electron density of the aromatic ring. The presence of two deactivating chloro groups slows the reaction compared to toluene, but the activating methyl group still allows the reaction to proceed under standard conditions.
Hypothetical Kinetic Data for Competing Cross-Coupling Reactions
The data in this table are illustrative and hypothetical, designed to show the expected kinetic preference for the C-I bond over the C-Cl bond in a palladium-catalyzed cross-coupling reaction. The rate constant (k) for C-I oxidative addition is expected to be several orders of magnitude greater than for C-Cl.
| Bond Type | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| C-I | 10^5 - 10^6 | Low |
| C-Cl | 1 | High |
Regioselectivity and Stereoselectivity in Polyhalogenated Benzene Transformations
The regioselectivity of chemical transformations involving polysubstituted benzene rings, such as in this compound, is a nuanced interplay of the electronic and steric effects of each substituent. The directing influence of the chloro, iodo, and methyl groups dictates the position of substitution in reactions like electrophilic aromatic substitution and the relative reactivity of the halogens in cross-coupling reactions.
In electrophilic aromatic substitution, the outcome is governed by the ability of the substituents to stabilize the intermediate arenium ion. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Conversely, deactivating groups withdraw electron density, reducing the ring's reactivity. wikipedia.org
The directing effect of a substituent is determined by how it influences the stability of the carbocation intermediate formed during the reaction. libretexts.org For ortho- and para-directors, the substituent can effectively stabilize the positive charge of the arenium ion through resonance or inductive effects. For meta-directors, such stabilization is not as effective for ortho and para positions, leading to preferential attack at the meta position. libretexts.org
In the case of this compound, we have three distinct substituents to consider:
Methyl Group (-CH₃): This is an activating group and an ortho-, para-director. pressbooks.pub It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the arenium ion when the electrophile attacks at the ortho and para positions relative to it.
Chlorine (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). libretexts.orgpressbooks.pub This resonance stabilization is most effective for intermediates formed from ortho and para attack.
When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. In general, activating groups have a more dominant directing effect than deactivating groups. stackexchange.com Steric hindrance also plays a crucial role, often disfavoring substitution at positions flanked by bulky groups. wikipedia.org
Considering the structure of this compound, there are two available positions for electrophilic substitution: C4 and C6.
Let's analyze the directing effects for a hypothetical electrophilic substitution reaction, such as nitration:
Methyl group (-CH₃ at C3): Directs ortho (to C2 and C4) and para (to C6).
Chloro group (-Cl at C1): Directs ortho (to C2 and C6) and para (to C4).
Chloro group (-Cl at C5): Directs ortho (to C4 and C6) and para (to C2).
Iodo group (-I at C2): Directs ortho (to C1 and C3 - both blocked) and para (to C5 - blocked).
The directing effects of the methyl and both chloro groups converge on positions C4 and C6. The weakly activating methyl group will be the most influential director. Therefore, substitution is strongly favored at the positions para (C6) and ortho (C4) to the methyl group.
Between C4 and C6, steric hindrance will likely play a deciding role. The C4 position is flanked by the methyl group at C3 and a chloro group at C5. The C6 position is adjacent to a chloro group at C1. The steric bulk around the C4 position is arguably greater than at the C6 position. Therefore, it is reasonable to predict that the major product of an electrophilic aromatic substitution on this compound would be the C6-substituted isomer.
Hypothetical Product Distribution in Electrophilic Nitration
| Position of Substitution | Predicted Major/Minor Product | Rationale |
| C6 | Major | Directed by activating methyl group (para) and both chloro groups (ortho). Less steric hindrance compared to C4. |
| C4 | Minor | Directed by activating methyl group (ortho) and both chloro groups (ortho/para). Increased steric hindrance from adjacent methyl and chloro groups. |
In the context of stereoselectivity, for reactions involving the benzene ring itself, the concept is not typically applicable as the ring is planar and the products of substitution are achiral unless the substituent introduces a chiral center.
In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of the carbon-halogen bonds becomes the key factor for regioselectivity. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and thus the most easily cleaved by the catalytic system.
For this compound, there are three potential sites for cross-coupling. Based on the general reactivity trend, the Suzuki-Miyaura coupling would be expected to occur with high regioselectivity at the C2 position, replacing the iodine atom.
Predicted Regioselectivity in Suzuki-Miyaura Cross-Coupling
| Position of Coupling | Predicted Reactivity | Rationale |
| C2 (Iodo) | High | The C-I bond is the weakest and most reactive in palladium-catalyzed cross-coupling reactions. |
| C1 & C5 (Chloro) | Low | The C-Cl bond is significantly stronger and less reactive under typical Suzuki-Miyaura conditions. |
It is important to note that while these predictions are based on well-established principles of organic chemistry, the actual experimental outcomes can be influenced by specific reaction conditions such as the catalyst, ligands, solvent, and temperature.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Dichloro 2 Iodo 3 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 1,5-dichloro-2-iodo-3-methylbenzene can be unequivocally established.
Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling
The ¹H NMR spectrum of this compound is anticipated to provide key insights into its substitution pattern. The electronic environment created by the three different halogen substituents and the methyl group results in a unique set of signals for the aromatic and methyl protons.
The two protons on the aromatic ring are chemically non-equivalent and are expected to appear as distinct signals in the downfield region of the spectrum. The powerful deshielding effect of the adjacent electronegative chlorine and iodine atoms would shift these signals to higher ppm values. The proton located at the C4 position is flanked by a chlorine and an iodine atom, while the proton at the C6 position is adjacent to a chlorine atom. This difference in neighboring groups would lead to separate resonances. Furthermore, these two protons are meta to each other, which would result in a small spin-spin coupling, causing each signal to appear as a doublet with a coupling constant (J) typically around 2-3 Hz.
The protons of the methyl group are expected to produce a single sharp signal, a singlet, in the upfield region of the spectrum. This is because there are no protons on the adjacent carbon atoms of the benzene (B151609) ring to cause splitting.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-4 | ~7.5 | d | ~2.0 |
| Aromatic H-6 | ~7.3 | d | ~2.0 |
| Methyl (CH₃) | ~2.5 | s | N/A |
Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, all seven carbon atoms are in distinct chemical environments and will therefore produce seven separate signals.
The six carbons of the benzene ring will resonate in the downfield region (typically 100-150 ppm). The carbons directly bonded to the halogen atoms (C-1, C-2, C-5) and the methyl group (C-3) will have their chemical shifts significantly influenced by these substituents. The carbon bearing the iodine atom (C-2) is subject to the "heavy atom effect," which, contrary to simple electronegativity predictions, shifts the signal to a lower ppm value. The carbons bonded to chlorine (C-1 and C-5) will be deshielded and appear at higher chemical shifts. The two aromatic carbons bonded to hydrogen (C-4 and C-6) will appear at lower chemical shifts compared to the substituted carbons. The methyl carbon will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) |
|---|---|---|
| C-1 | ~137 | C |
| C-2 | ~98 | C |
| C-3 | ~142 | C |
| C-4 | ~134 | CH |
| C-5 | ~135 | C |
| C-6 | ~130 | CH |
| CH₃ | ~22 | CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment
To definitively assign each signal and piece together the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum of this compound would display a cross-peak connecting the two aromatic proton signals, confirming their spatial proximity and coupling relationship. The methyl protons would not show any cross-peaks, consistent with their singlet nature.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the C-4 and C-6 carbons and their corresponding protons, as well as the methyl carbon and its protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the methyl group would show correlations to the C-3 carbon to which they are attached, as well as to the adjacent C-2 and C-4 carbons. The aromatic protons would show correlations to neighboring carbons, providing the final and conclusive evidence for the substitution pattern of the entire molecule.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS provides an extremely accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental composition. For this compound, HRMS would confirm the molecular formula of C₇H₅Cl₂I. The presence of two chlorine atoms would also be readily identified by the characteristic isotopic pattern of the molecular ion peak, which would show signals for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions in a predictable ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Formula |
|---|---|---|
| [M]⁺ | 285.8761 | C₇H₅³⁵Cl₂¹²⁷I |
| [M+2]⁺ | 287.8732 | C₇H₅³⁵Cl³⁷Cl¹²⁷I |
| [M+4]⁺ | 289.8702 | C₇H₅³⁷Cl₂¹²⁷I |
Elucidation of Fragmentation Patterns for Structural Confirmation
Upon ionization in the mass spectrometer, the molecular ion of this compound can break apart into smaller, charged fragments. The pattern of these fragments is reproducible and serves as a molecular fingerprint. Key fragmentation pathways would include:
Loss of an iodine atom (•I): This is a very favorable fragmentation for iodoaromatic compounds due to the relatively weak C-I bond, and it would produce a prominent fragment ion at [M-127]⁺.
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment ion at [M-15]⁺.
Loss of a chlorine atom (•Cl): The expulsion of a chlorine atom would lead to a fragment at [M-35]⁺ (for ³⁵Cl) or [M-37]⁺ (for ³⁷Cl).
Sequential loss of halogens and other small molecules: Further fragmentation of the initial fragment ions can also occur, providing additional structural information.
Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Loss from Molecular Ion |
|---|---|---|
| 159 | [C₇H₅Cl₂]⁺ | •I |
| 271 | [C₆H₂Cl₂I]⁺ | •CH₃ |
| 251 | [C₇H₅ClI]⁺ | •Cl |
| 124 | [C₇H₅Cl]⁺ | •I, •Cl |
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the vibrational modes of this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.
The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. cdnsciencepub.com The methyl group introduces characteristic vibrations, including symmetric and asymmetric C-H stretching, as well as deformation modes. The C-CH₃ stretching vibration for methylbenzenes is generally found around 1200 cm⁻¹. cdnsciencepub.com
The carbon-carbon stretching vibrations within the benzene ring (Wilson modes 8a, 8b, 19a, 19b) are expected in the 1380-1635 cm⁻¹ range. cdnsciencepub.com The substitution pattern on the benzene ring influences the exact position and intensity of these bands.
Table 1: Characteristic IR Absorption Ranges for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C-H Stretch | Methyl Group | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1380 - 1635 |
| C-CH₃ Stretch | Methyl-Aryl | ~1200 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
| C-I Stretch | Aryl Halide | 500 - 600 |
Note: The exact frequencies can vary based on the specific chemical environment and measurement conditions.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, revealing detailed information about its crystal packing, intermolecular forces, and exact geometric parameters.
The crystal structure of this compound is stabilized by a network of non-covalent interactions. A key interaction is halogen bonding, a directional force between an electrophilic region on a halogen atom (in this case, iodine) and a Lewis base. nih.govacs.org The iodine atom, being the largest and most polarizable of the halogens present, is the most likely participant in significant halogen bonds. nih.govchemistryviews.org This interaction, denoted as C-I···Y (where Y is a nucleophilic atom like oxygen or another halogen on an adjacent molecule), plays a crucial role in the supramolecular assembly of the crystal lattice. acs.org The strength of this bond is influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group on the ring. chemistryviews.org
X-ray diffraction analysis allows for the high-precision measurement of bond lengths and bond angles within the this compound molecule. The C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, though minor variations can occur due to substituent effects.
The covalent bond lengths involving the halogen atoms are of particular interest. The C-I bond length will be significantly longer than the C-Cl bonds, reflecting the larger atomic radius of iodine. Electron-withdrawing substituents, like chlorine, can slightly shorten the C-O phenol (B47542) bond lengths in related structures, an effect that might translate to minor changes in the C-C ring bonds in this molecule. nih.gov The bond angles within the benzene ring, while nominally 120°, will show slight distortions to accommodate the steric bulk of the large iodine atom and the other substituents. The angles involving the substituents, such as C-C-I and C-C-Cl, provide further insight into the steric and electronic environment of the molecule.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Description | Expected Value |
| C-C Bond Length | Aromatic ring | ~1.39 Å |
| C-Cl Bond Length | Aryl-chlorine bond | ~1.74 Å |
| C-I Bond Length | Aryl-iodine bond | ~2.10 Å |
| C-C-C Angle | Internal ring angle | ~120° (with distortions) |
| Halogen Bond | C-I···Y distance | < Sum of van der Waals radii |
| π-π Stacking | Inter-planar distance | ~3.7 Å |
Note: These are generalized expected values. Actual measured values would be determined from the specific crystal structure solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by transitions involving the π-electrons of the benzene ring. The substitution pattern of chlorine, iodine, and methyl groups influences the energy of these transitions and, consequently, the wavelengths of maximum absorbance (λ_max_).
The benzene ring exhibits characteristic π → π* transitions. The presence of substituents (auxochromes) like the methyl group and halogens causes a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. The heavy iodine atom, in particular, can further influence the electronic transitions. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and provides information about the electronic effects of the substituents.
Application of Advanced Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Identity Confirmation
Advanced chromatographic techniques are indispensable for verifying the purity and confirming the identity of synthesized this compound. bldpharm.combldpharm.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to separate the target compound from any starting materials, byproducts, or other impurities. By using a suitable stationary phase (typically a C18 column for reversed-phase chromatography) and a mobile phase, a chromatogram is produced where the compound of interest appears as a distinct peak with a characteristic retention time. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. After the compound elutes from the chromatography column, it is ionized and its mass-to-charge ratio is determined. For this compound, the mass spectrometer would detect the molecular ion peak corresponding to its molecular weight (286.92 g/mol for the major isotopes), providing definitive confirmation of its identity. The isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would further corroborate the structure.
Computational Chemistry Approaches for 1,5 Dichloro 2 Iodo 3 Methylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For 1,5-Dichloro-2-iodo-3-methylbenzene, DFT calculations provide a foundational understanding of its structure at the atomic level. The process involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the most stable molecular structure. researchgate.netnih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated systems like this compound, these choices are critical.
Functionals: Hybrid functionals, such as B3LYP, are widely used and provide a good balance of accuracy and computational cost for many organic molecules. researchgate.netnih.gov However, for systems with significant non-covalent interactions, such as those involving halogens, functionals that include dispersion corrections (e.g., ωB97X-D or CAM-B3LYP) are often recommended to better account for van der Waals forces. nih.gov The M06-2X functional has also shown excellent performance in estimating the strengths of halogen bonds. researchgate.net
Basis Sets: Pople-style basis sets like 6-311+G(d,p) are commonly employed for organic molecules. scispace.com The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution around atoms in a molecule, while diffuse functions (+) are important for accurately modeling lone pairs and anions. For heavy atoms like iodine, it is crucial to use basis sets that account for relativistic effects. Effective Core Potentials (ECPs), such as LANL2DZ, are often used for iodine, where the core electrons are replaced by a potential, simplifying the calculation while retaining accuracy for the valence electrons. scispace.com For higher accuracy, triple-zeta basis sets like aug-cc-pVTZ are recommended, although they are more computationally demanding. nih.govresearchgate.net
Table 1: Recommended DFT Functionals and Basis Sets for Halogenated Benzenes
| Component | Recommended Options | Rationale for Halogenated Systems |
|---|---|---|
| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D, CAM-B3LYP | Account for electron correlation and exchange. Dispersion-corrected functionals (ωB97X-D, M06-2X) are crucial for non-covalent halogen interactions. nih.gov |
| Basis Sets (Light Atoms: C, H, Cl) | 6-311+G(d,p), cc-pVTZ, def2-TZVP | Triple-zeta quality with polarization and diffuse functions provides high accuracy for geometry and electronic properties. nih.gov |
| Basis Sets (Heavy Atom: I) | LANL2DZ, def2-TZVP, cc-pVTZ-PP | Effective Core Potentials (ECPs) are necessary to account for relativistic effects in heavy elements like iodine. researchgate.net |
Conformational analysis for this compound involves identifying the most stable three-dimensional arrangement of its atoms. The primary degree of freedom is the rotation of the methyl group relative to the benzene (B151609) ring. DFT calculations can map the potential energy surface by systematically rotating the methyl group and calculating the energy at each step. This process identifies the energetic minima, which correspond to stable conformers. Due to the steric bulk of the adjacent iodine and chlorine atoms, the rotation of the methyl group is likely hindered, leading to a defined low-energy conformation. The most stable conformer is the one that minimizes steric repulsion between the hydrogen atoms of the methyl group and the adjacent halogen atoms. utdallas.edulibretexts.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO: This orbital is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile). youtube.comyoutube.com
LUMO: This is the lowest-energy orbital that is empty and can act as an electron acceptor (electrophile). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For halogenated aromatic compounds, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π* or σ* anti-bonding orbital. The presence of electron-withdrawing halogen substituents generally lowers the energy of both the HOMO and LUMO.
Table 2: Conceptual HOMO-LUMO Data for Substituted Benzenes
| Parameter | Description | Predicted Influence on this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered by the inductive effect of halogens, indicating reduced nucleophilicity compared to benzene. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by halogens, indicating increased electrophilicity. A lower LUMO energy makes a molecule a better electron acceptor. wuxiapptec.com |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Influences chemical reactivity and the energy required for electronic transitions (UV-Vis absorption). ulethbridge.ca A smaller gap implies higher reactivity. wikipedia.org |
Mapping of Molecular Electrostatic Potential (MEP) for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is mapped onto the electron density surface, using a color scale to indicate different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are typically found around electronegative atoms like chlorine. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net
Green/Yellow Regions: Represent areas of neutral or intermediate potential. researchgate.net
For this compound, the MEP map would show negative potential (red) around the chlorine atoms due to their high electronegativity. A significant feature for iodine-containing compounds is the presence of a region of positive potential (a "sigma-hole") on the outermost portion of the iodine atom, along the C-I bond axis. This electropositive region makes the iodine atom a halogen bond donor, allowing it to interact favorably with nucleophiles. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org It transforms the calculated molecular orbitals into a picture that aligns with Lewis structures. NBO analysis is particularly useful for quantifying hyperconjugative interactions and delocalization, which contribute to molecular stability.
This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy E(2). wisc.edu For this compound, key interactions would include:
Delocalization of π-electrons from the benzene ring's C=C bonding orbitals (donors) into the C=C antibonding π* orbitals (acceptors).
Hyperconjugation involving the lone pairs of the halogen atoms (donors) and the antibonding π* orbitals of the aromatic ring (acceptors).
Interactions between the C-H σ bonds of the methyl group and the ring's π* system.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). wisc.edu This allows for the assignment of specific peaks in an experimental spectrum to individual atoms in the molecule. nih.gov
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. These frequencies correspond to the peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. arxiv.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. arxiv.org For aromatic compounds, the relevant transitions are typically π → π* excitations within the benzene ring. Substituents on the ring can cause shifts in the absorption bands (either blue-shift or red-shift) compared to unsubstituted benzene. nist.govresearchgate.net
Table 3: Summary of In Silico Spectroscopic Prediction Methods
| Spectroscopy | Computational Method | Predicted Parameters | Key Insights |
|---|---|---|---|
| NMR | DFT (GIAO) | Chemical Shifts (δ) | Assigns signals to specific ¹H and ¹³C nuclei in the molecule. rsc.org |
| IR | DFT | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and confirms molecular structure through vibrational modes. arxiv.org |
| UV-Vis | TD-DFT | Excitation Energies (λmax), Oscillator Strengths | Characterizes electronic transitions, typically π → π* in the aromatic system. researchgate.net |
Simulation of Reaction Mechanisms and Transition State Identification
The study of reaction mechanisms involving this compound can be effectively carried out using quantum mechanical methods, particularly Density Functional Theory (DFT). youtube.comberkeley.edupitt.edumdpi.com These simulations allow for the exploration of a potential energy surface, which maps the energy of a system as a function of the positions of its atoms. By identifying the minimum energy pathways between reactants and products, the mechanism of a reaction can be detailed.
A crucial aspect of these simulations is the identification of transition states, which are the high-energy structures that connect reactants to products. youtube.com The geometry of a transition state provides insight into the steric and electronic factors that govern the reaction rate. For instance, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational methods could be used to model the approach of a nucleophile and the subsequent departure of a leaving group.
The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is critical for understanding the kinetics of the reaction. Furthermore, vibrational frequency analysis is performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Table 1: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction The following data is illustrative and based on typical values for similar aromatic compounds.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm-1) |
|---|---|---|---|
| Nucleophilic Attack | TS1 | 15.2 | -350 |
| Leaving Group Departure | TS2 | 8.5 | -210 |
Quantum Chemical Calculations for Thermochemical Properties (e.g., Standard Molar Enthalpies of Formation)
Quantum chemical calculations are instrumental in determining the thermochemical properties of molecules, such as the standard molar enthalpy of formation (ΔfH°). researchgate.netnih.gov High-accuracy composite methods, which combine the results of several levels of theory and basis sets, are often employed for this purpose. These methods can provide thermochemical data that is comparable in accuracy to experimental measurements.
The standard molar enthalpy of formation of this compound can be calculated using isodesmic reactions. This approach involves a hypothetical reaction in which the number and types of bonds are conserved on both the reactant and product sides. By using well-characterized reference molecules in the isodesmic reaction scheme, systematic errors in the quantum chemical calculations can be effectively cancelled, leading to a more accurate determination of the enthalpy of formation of the target molecule.
Table 2: Calculated Thermochemical Properties of this compound The following data is illustrative and based on computational studies of analogous halogenated aromatic compounds.
| Property | Computational Method | Calculated Value |
|---|---|---|
| Standard Molar Enthalpy of Formation (gas phase, 298.15 K) | G3(MP2)//B3-SBK | +25.5 kcal/mol |
| Standard Molar Entropy (gas phase, 298.15 K) | B3LYP/6-311++G(d,p) | 95.8 cal/(mol·K) |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational and dynamic behavior of molecules over time. nih.govnih.govnih.govyoutube.comyoutube.comrug.nl In an MD simulation, the motion of each atom in the molecule is calculated by integrating Newton's laws of motion. The forces between atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. nih.gov
For this compound, MD simulations can provide insights into the rotational barrier of the methyl group and the flexibility of the molecule as a whole. By simulating the molecule at different temperatures, it is possible to observe conformational changes and to calculate the free energy landscape associated with these changes. This information is valuable for understanding how the molecule might interact with other molecules, such as in a biological system or a material.
The results of an MD simulation are a trajectory of atomic positions and velocities over time. This trajectory can be analyzed to extract various properties, such as radial distribution functions, root-mean-square deviations, and dihedral angle distributions. For example, the potential energy as a function of the dihedral angle of the methyl group rotation can be calculated to determine the rotational barrier.
Table 3: Hypothetical Dihedral Angle Analysis for Methyl Group Rotation The following data is illustrative and based on general principles of conformational analysis for substituted benzenes.
| Dihedral Angle (C2-C3-C(methyl)-H) | Relative Potential Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 1.8 | Eclipsed |
| 60° | 0.0 | Staggered |
| 120° | 1.8 | Eclipsed |
Chemical Transformations and Derivatization Strategies of 1,5 Dichloro 2 Iodo 3 Methylbenzene
Directed Functionalization of Halogen and Methyl Groups
The differential reactivity of the halogens (iodine vs. chlorine) and the potential for functionalization of the methyl group are key theoretical aspects of 1,5-dichloro-2-iodo-3-methylbenzene's chemistry. Generally, the carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, particularly in palladium-catalyzed cross-coupling reactions. This would, in principle, allow for selective functionalization at the 2-position.
Furthermore, the methyl group could theoretically be a site for various transformations. Oxidation could convert it to a carboxylic acid or an aldehyde, while free-radical halogenation could introduce further reactive handles. However, no specific studies demonstrating these transformations on this compound have been found.
Synthesis of Complex Aromatic and Heterocyclic Systems via Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis for the construction of complex molecular architectures. The iodo-substituent in this compound makes it a prime candidate for such reactions.
Construction of Biaryl and Polyaryl Architectures
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Hiyama couplings are standard methods for the formation of biaryl and polyaryl structures. Theoretically, this compound could react with a variety of organoboron, organotin, or organosilicon reagents to yield complex aromatic systems. The expected regioselectivity would favor reaction at the C-I bond. Despite the high potential, no specific examples of such reactions involving this particular substrate are documented in the surveyed literature.
Formation of Annulated and Fused Ring Systems
The strategic positioning of the substituents could also facilitate the synthesis of annulated and fused ring systems through intramolecular reactions. For instance, after an initial intermolecular coupling at the iodo-position, a subsequent intramolecular cyclization involving one of the chloro-substituents or the methyl group could lead to the formation of various heterocyclic or carbocyclic ring systems. Regrettably, the scientific literature lacks any specific instances of such synthetic strategies being applied to this compound.
Introduction of Diverse Functionalities (e.g., Nitrogen-, Oxygen-, Sulfur-containing groups)
The introduction of heteroatomic functional groups is crucial for tuning the electronic and biological properties of organic molecules. The aryl iodide moiety in this compound should be amenable to a range of C-N, C-O, and C-S bond-forming reactions, such as the Buchwald-Hartwig amination, Ullmann condensation, and related thiolations. These reactions would provide access to a wide array of anilines, phenols, and thiophenols, respectively. However, a detailed search of the chemical literature did not yield any specific protocols or research findings for these transformations on this substrate.
Exploration of Novel Reaction Pathways and Catalytic Systems
The unique substitution pattern of this compound could make it an interesting substrate for the exploration of novel reaction pathways and the development of new catalytic systems. For example, studies could focus on achieving selective activation of the C-Cl bonds in the presence of the more reactive C-I bond, or on developing catalytic systems for the direct C-H functionalization of the aromatic ring. At present, such studies focusing specifically on this compound are not available.
Development as a Building Block in Organic Synthesis
Given its array of functional groups, this compound holds significant promise as a versatile building block for the synthesis of agrochemicals, pharmaceuticals, and materials. The possibility of sequential and site-selective functionalization could allow for the efficient construction of highly complex and diverse molecular scaffolds. However, its potential remains largely theoretical due to the current lack of published research detailing its synthetic utility.
Role in the Preparation of Advanced Materials and Specialty Chemicals
This compound is a strategically functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, including advanced materials and specialty chemicals. Its utility stems from the differential reactivity of its three halogen substituents (one iodine and two chlorine atoms) in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for selective, stepwise functionalization of the benzene (B151609) ring. This regioselectivity is crucial for constructing precisely defined molecular architectures.
One of the primary applications of halogenated aromatic precursors is in the synthesis of triptycene (B166850) derivatives. Triptycenes are rigid, three-dimensional molecules with a propeller-like shape, which imparts unique properties making them suitable for various applications in materials science. researchgate.netchemrxiv.org These applications include the creation of molecular machines, components for crystal engineering, self-assembling monolayers, and the development of microporous polymers. chemrxiv.org The synthesis of triptycenes often involves the Diels-Alder reaction between an anthracene (B1667546) derivative and a highly reactive benzyne (B1209423) intermediate, which can be generated from dihalo- or trihaloaromatic precursors. chemrxiv.orgencyclopedia.pub
The distinct reactivity of the iodo and chloro groups on the this compound scaffold allows it to be a precursor for unsymmetrically substituted benzynes, leading to the formation of specifically functionalized triptycenes. These triptycene derivatives can be further elaborated into more complex structures for advanced materials. For instance, the introduction of different substituents allows for the fine-tuning of the material's properties, such as solubility, thermal stability, and its ability to interact with other molecules or surfaces.
Furthermore, the selective reactivity of this compound makes it an ideal substrate for sequential cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. thieme-connect.debeilstein-journals.org These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds. By first targeting the more reactive iodo position, a substituent can be introduced, followed by subsequent reactions at the less reactive chloro positions under different catalytic conditions. This stepwise approach provides access to a wide array of polysubstituted aromatic compounds that are valuable as specialty chemicals or as intermediates in the pharmaceutical and agrochemical industries.
The table below illustrates the potential sequential derivatization of this compound, highlighting its role as a versatile synthetic intermediate.
| Reaction Step | Reagents and Conditions | Intermediate/Product | Potential Application |
| Step 1: Iodide Substitution | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) (Suzuki Coupling) | 2-Aryl-1,5-dichloro-3-methylbenzene | Intermediate for specialty chemicals, liquid crystals |
| Step 2: First Chloride Substitution | R'-B(OH)₂, Different Pd catalyst/ligand, Harsher conditions (Suzuki Coupling) | 2,5-Diaryl-1-chloro-3-methylbenzene | Precursor for complex ligands, functional materials |
| Step 3: Second Chloride Substitution | R''-B(OH)₂, Specific Pd catalyst/ligand, High temperature (Suzuki Coupling) | 1,2,5-Triaryl-3-methylbenzene derivative | Component for organic light-emitting diodes (OLEDs), advanced polymers |
This step-by-step functionalization capability is essential for building molecular complexity and is a key reason why compounds like this compound are important in modern organic synthesis and materials science. The ability to precisely control the introduction of different functional groups onto the aromatic core is a powerful tool for designing molecules with specific, tailored properties for high-value applications. The development of chiral triptycenes, for example, opens up possibilities in asymmetric catalysis and the creation of chiral materials. encyclopedia.pubmdpi.com
Conclusion and Future Research Directions
Synthesis of 1,5-Dichloro-2-iodo-3-methylbenzene: Achievements and Challenges
The synthesis of this compound, while not extensively documented in dedicated scholarly articles, can be achieved through established and reliable synthetic methodologies for halogenated aromatic compounds. A primary and logical route to this compound involves the electrophilic iodination of a pre-existing dichlorinated toluene.
A plausible and commonly employed method for the synthesis of aryl iodides is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com This reaction would commence with the diazotization of the corresponding aniline (B41778), 3,5-dichloro-2-methylaniline, followed by the introduction of iodine. The starting aniline can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. Subsequent treatment of this diazonium salt with a solution of potassium iodide would yield the target molecule, this compound. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring and is known for its reliability. nih.gov
Another viable synthetic approach is the direct electrophilic iodination of 2,6-dichlorotoluene. libretexts.orgresearchgate.net The directing effects of the two chlorine atoms and the methyl group on the aromatic ring are crucial in this process. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The interplay of these electronic effects would influence the regioselectivity of the iodination. Reagents such as iodine in the presence of an oxidizing agent (like nitric acid or periodic acid) or N-iodosuccinimide can be employed for this purpose. uky.edunih.gov The use of silver salts, such as silver sulfate, in conjunction with iodine has also been shown to be effective for the regioselective iodination of chlorinated aromatic compounds. uky.edunih.gov
Challenges in the synthesis primarily revolve around achieving high regioselectivity to obtain the desired isomer, this compound, in high purity and yield. The presence of multiple activating and deactivating groups on the benzene (B151609) ring can lead to the formation of isomeric byproducts, necessitating careful optimization of reaction conditions and purification procedures.
Insights from Spectroscopic and Computational Investigations
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the aromatic protons, with their chemical shifts and coupling patterns being indicative of their positions on the substituted benzene ring. The integration of the signals would correspond to the number of protons. ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, including the carbon atoms bonded to the halogens and the methyl group.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups present. These would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring, and C-Cl and C-I stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. The isotopic distribution pattern, particularly due to the presence of two chlorine atoms, would be a key feature in the mass spectrum, aiding in the confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula. nih.gov
Computational Investigations:
Computational chemistry could offer valuable insights into the molecular properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its optimized geometry, bond lengths, and bond angles. Furthermore, computational methods can be used to simulate its NMR and IR spectra, which can aid in the interpretation of experimental data. mdpi.com Molecular electrostatic potential maps could be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Unexplored Reactivity, Novel Transformations, and Catalytic Opportunities
The reactivity of this compound is dictated by the electronic properties of its substituents. The iodine atom, being the most labile of the halogens in this context, is the primary site for a variety of chemical transformations.
Unexplored Reactivity and Novel Transformations:
The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent handle for introducing new functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, the iodine atom can be displaced by various nucleophiles.
A documented application of this compound is in the preparation of an aryl manganese reagent. This involves the reaction of this compound with manganese powder in the presence of lithium chloride, indium(III) chloride, and lead(II) chloride. uni-muenchen.de This transformation highlights the utility of the C-I bond in forming organometallic reagents, which are valuable intermediates in organic synthesis.
Catalytic Opportunities:
The presence of the iodo group makes this compound an ideal substrate for a wide range of catalytic cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst would lead to the formation of biaryl compounds.
Heck Reaction: Coupling with alkenes under palladium catalysis would introduce a vinyl group at the 2-position.
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, would result in the formation of an alkynyl-substituted derivative.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide a route to substituted anilines.
Ullmann Condensation: Copper-catalyzed coupling reactions could also be employed to form new C-C, C-N, or C-O bonds.
These catalytic transformations open up avenues for the synthesis of a diverse array of more complex molecules starting from this compound. The chlorine atoms are generally less reactive under these conditions, allowing for selective functionalization at the iodo-substituted position.
Potential for Rational Design and Synthesis of Derivatives with Targeted Properties
The ability to selectively functionalize this compound at the iodo position through various cross-coupling reactions provides a platform for the rational design and synthesis of derivatives with specific, targeted properties. By carefully choosing the coupling partner, a wide range of functionalities can be introduced, allowing for the fine-tuning of the molecule's electronic, steric, and physicochemical properties.
For example, the introduction of conjugated systems through Suzuki or Sonogashira coupling could lead to the development of novel materials with interesting photophysical properties, potentially for applications in organic electronics. The synthesis of derivatives with specific pharmacophores through Buchwald-Hartwig amination or other coupling reactions could be explored for the development of new pharmaceutical agents. The field of chemical derivatization offers numerous techniques to modify the parent compound for specific analytical or biological applications. science.gov
Broader Implications for Fundamental Organic Chemistry and Applied Sciences
The study of this compound and its reactions contributes to a deeper understanding of fundamental concepts in organic chemistry. The synthesis and reactivity of this molecule provide practical examples of electrophilic aromatic substitution, the directing effects of multiple substituents, and the principles of transition-metal-catalyzed cross-coupling reactions.
In applied sciences, polyhalogenated aromatic compounds are important intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials. While the specific applications of this compound are not yet widely reported, its potential as a building block in these areas is significant. The ability to introduce a variety of functional groups onto this scaffold makes it a versatile starting material for the synthesis of more complex and potentially bioactive molecules. The study of such molecules also has relevance in environmental science, as halogenated aromatic compounds are a class of persistent organic pollutants. nih.gov
Q & A
Basic: How can I optimize the synthesis of 1,5-Dichloro-2-iodo-3-methylbenzene to improve yield and purity?
Methodological Answer:
The synthesis involves halogenation and iodination steps. Key factors include:
- Iodination Conditions : Use iodine (I₂) with oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to activate the aromatic ring for electrophilic substitution. Temperature control (40–60°C) minimizes side reactions .
- Precursor Selection : Start with 1,5-dichloro-3-methylbenzene to ensure regioselectivity. Methyl groups act as ortho/para directors, favoring iodination at the 2-position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes unreacted iodine and byproducts. Monitor purity via GC-MS or HPLC .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. The methyl group (δ 2.3–2.5 ppm in ¹H NMR) and iodine’s deshielding effect on adjacent carbons are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M]+ at m/z 316.85 for C₇H₅Cl₂I) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, particularly steric effects from the methyl and iodine groups .
Advanced: How does the substitution pattern influence regioselectivity in further functionalization reactions?
Methodological Answer:
The methyl group (electron-donating) and halogens (electron-withdrawing) create competing electronic effects:
- Electrophilic Aromatic Substitution (EAS) : Iodine directs incoming electrophiles to meta positions, while methyl directs to ortho/para. Computational modeling (e.g., DFT calculations) predicts dominant pathways by comparing activation energies .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions require palladium catalysts. Steric hindrance from the methyl group may slow coupling at the 3-position, favoring reactions at the 4- or 6-positions. Validate via kinetic studies .
Advanced: How can conflicting biological activity data (e.g., antimicrobial assays) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or compound stability:
- Dose-Response Studies : Perform dose-dependent assays (e.g., MIC tests) to identify non-linear activity trends. Use deuterated analogs (e.g., methyl-D₃) to assess metabolic stability .
- Solubility Optimization : Prepare derivatives (e.g., sulfonate salts) to improve aqueous solubility and bioavailability. Compare activity in polar vs. non-polar media .
- Mode of Action Studies : Combine transcriptomics and molecular docking to identify target proteins. For example, iodine’s polarizability may enhance binding to bacterial membrane proteins .
Advanced: What computational strategies predict reactivity in cross-coupling or photodegradation studies?
Methodological Answer:
- Quantum Mechanical Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) for C–I and C–Cl bonds. Lower BDEs indicate higher photolytic lability .
- QSAR Studies : Corrate Hammett σ values for substituents (Cl, I, CH₃) with reaction rates. For photodegradation, simulate UV-Vis spectra (TD-DFT) to identify λmax for targeted irradiation .
Advanced: How can I design robust structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substitution : Synthesize analogs (e.g., 1,5-dibromo-2-iodo-3-methylbenzene) to compare halogen effects. Use ANOVA to statistically validate activity differences .
- Multivariate Analysis : Apply PCA or PLS regression to correlate electronic (Hammett constants) and steric (Taft parameters) descriptors with biological/chemical outcomes .
- In Silico Screening : Dock the compound into protein active sites (e.g., CYP450 enzymes) using AutoDock Vina. Validate predictions with experimental inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
